Tributyl(chloromethyl)stannane

Beschreibung

Overview of Organotin Chemistry and its Significance in Synthetic Methodologies

Organotin chemistry, the study of organometallic compounds containing a tin-carbon bond, has been a cornerstone of synthetic chemistry since the discovery of diethyltin (B15495199) diiodide by Edward Frankland in 1849. wikipedia.org These compounds, also known as stannanes, grew in prominence with the advent of Grignard reagents, which facilitated the efficient creation of tin-carbon bonds. wikipedia.org Organotin compounds are characterized by a relatively stable, non-polar carbon-tin bond, which is resilient to air and moisture, yet can be cleaved by various reagents like halogens and mineral acids. gelest.com

The significance of organotin reagents in modern organic synthesis is immense, primarily due to their role as synthons in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com The Stille reaction, first reported in 1977, utilizes organostannanes to form new carbon-carbon (C-C) bonds, a process that has become fundamental in the synthesis of complex natural products and molecules for drug discovery. sigmaaldrich.com The reactivity and utility of organotin compounds are influenced by several factors: the stability of the C-Sn bond, the lability of other groups attached to the tin atom, and the ability of tin to expand its coordination number beyond four, often forming five- or six-coordinate complexes. wikipedia.orggelest.com This versatility allows for a wide range of chemical transformations, including transmetallation reactions and additions to unsaturated compounds. gelest.com The field encompasses various classes of reagents, such as organotin halides, hydrides, and oxides, each with specific applications. sigmaaldrich.com

The Position of Tributyl(chloromethyl)stannane within Contemporary Organotin Research

Within the vast portfolio of organotin reagents, this compound holds a specific and important position as a versatile building block. Contemporary research often focuses on developing methods to create complex molecular architectures, and this requires access to functionalized aliphatic building blocks suitable for cross-coupling reactions. orgsyn.org this compound serves as a key precursor for such C(sp3) nucleophiles. orgsyn.org

Its primary value lies in its role as a stable, storable precursor to more reactive nucleophilic species. orgsyn.orgresearchgate.net While the compound itself can be used in certain reactions, it is frequently transformed immediately before use into highly reactive intermediates. For instance, the related tributyl(iodomethyl)stannane (B1310542), which can be prepared from this compound and sodium iodide, is used to generate (tributylstannyl)methyllithium via tin-lithium exchange. orgsyn.orgresearchgate.net This powerful nucleophile can then be used in a variety of subsequent reactions, such as additions to ketones or participation in sigmaaldrich.comiupac.org-sigmatropic Wittig rearrangements. orgsyn.org Therefore, this compound is valued not just for its own reactivity, but as a gateway to a range of air- and moisture-stable C(sp3) synthons that are poised for further chemical transformations. orgsyn.org

Detailed procedures for its synthesis have been developed, for example, through the reaction of tributyltin hydride with paraformaldehyde, followed by treatment with methanesulfonyl chloride. orgsyn.org

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₉ClSn | Inferred |

| Appearance | Colorless Liquid | researchgate.net |

| TLC Rf Value | 0.74 (hexanes) | orgsyn.org |

| Storage | Decomposes at ambient temperature; best stored as a solution at low temperatures (-10 °C). | orgsyn.org |

Fundamental Reactivity Concepts Pertinent to Chloromethylstannanes

The chemical utility of α-halomethylstannanes like this compound is dominated by two primary modes of reactivity: transmetallation to form highly nucleophilic reagents and direct participation in cross-coupling reactions.

The most significant reaction pathway involves transmetallation, typically with an organolithium reagent such as n-butyllithium (n-BuLi). This process exchanges the tin moiety for a more electropositive metal, like lithium, generating a potent α-stannyl carbanion. orgsyn.orgresearchgate.net This transformation dramatically increases the nucleophilicity of the chloromethyl group, converting it from a relatively weak electrophile into a strong nucleophile. The resulting organolithium species, (tributylstannyl)methyllithium, is not typically isolated but is generated in situ and immediately reacted with a wide array of electrophiles. orgsyn.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds by reacting with substrates such as aldehydes, ketones, and esters. orgsyn.orgresearchgate.net

The second key reactivity concept is the participation in transition metal-catalyzed cross-coupling reactions. sigmaaldrich.comorgsyn.org The carbon-tin bond of this compound can engage directly in catalytic cycles, most notably those involving palladium, such as the Stille coupling. sigmaaldrich.com In these reactions, the stannane (B1208499) acts as the nucleophilic partner, transferring its chloromethyl group to an organic electrophile (like an aryl or vinyl halide) to form a new C(sp3)-C(sp2) bond. This direct coupling provides a powerful method for constructing complex molecular frameworks. The development of such methods for C(sp3) electrophiles and nucleophiles is an active area of modern synthetic chemistry research. orgsyn.org

| Reaction Type | Description | Reactants | Product |

| Transmetallation | Exchange of tin with a more electropositive metal (e.g., lithium) to form a highly reactive nucleophile. | Tributyl(iodomethyl)stannane, n-BuLi | (Tributylstannyl)methyllithium |

| Nucleophilic Addition | The in situ generated organolithium reagent attacks an electrophile. | (Tributylstannyl)methyllithium, Ketone/Aldehyde | Homoallylic alcohol |

| Cross-Coupling | Palladium-catalyzed reaction to form a new carbon-carbon bond. | Organostannane, Organic Halide, Pd Catalyst | Coupled Product |

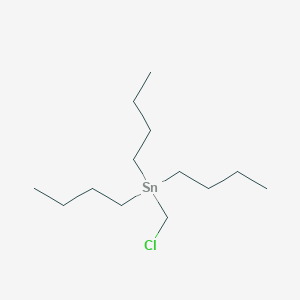

Structure

2D Structure

Eigenschaften

IUPAC Name |

tributyl(chloromethyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CH2Cl.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFYORAGWQMKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29ClSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tributyl Chloromethyl Stannane

Historical Perspectives on Tributyl(chloromethyl)stannane Preparation

The synthesis of organotin compounds, including α-haloalkyl derivatives, has a long history, with early methods often characterized by harsh conditions and limited selectivity.

Early Synthetic Routes and Their Limitations

Initial approaches to forming carbon-tin bonds often involved the direct reaction of an organic halide with metallic tin. thieme-connect.deresearchgate.net For a compound like this compound, this would theoretically involve reacting a chloromethylating agent with a tributyltin species or reacting a chloromethyl halide directly with tin, followed by alkylation. However, such methods were often plagued by significant limitations. The direct reaction with metallic tin typically requires high temperatures and catalysts, and control over the degree of alkylation (mono-, di-, tri-, or tetra-alkylation) is notoriously difficult to achieve, leading to mixtures of products that are challenging to separate. thieme-connect.de

Another classical approach in organometallic chemistry was the use of diazoalkanes, such as diazomethane (B1218177), to insert a methylene (B1212753) group into a metal-halogen bond. acs.org For instance, reacting tributyltin chloride with diazomethane could potentially yield this compound. The primary limitation of this route is the extreme toxicity and explosive nature of diazomethane, making it unsuitable for safe, large-scale preparation. These early methods, while foundational, lacked the efficiency, safety, and selectivity required for the routine laboratory synthesis of pure this compound.

Modern Approaches to this compound Synthesis

Contemporary methods provide more reliable and safer access to this compound, with an emphasis on one-pot procedures and optimized multi-step syntheses that offer high yields and predictable outcomes.

One-Pot Reaction Strategies for Efficient Production

A highly efficient and commonly cited modern method is a one-pot synthesis starting from tributyltin hydride. This procedure, detailed in Organic Syntheses, avoids the isolation of intermediates, which can be unstable. acs.orgorgsyn.org The process begins with the deprotonation of tributyltin hydride using a strong base like lithium diisopropylamide (LDA) to form a tributylstannyl anion. This anion then reacts in situ with an electrophilic source of formaldehyde (B43269), such as paraformaldehyde, to generate a (tributylstannyl)methanol (B110806) intermediate. The final step is the conversion of the hydroxyl group to a chloride, typically by reaction with methanesulfonyl chloride. acs.orgorgsyn.org This one-pot strategy is advantageous as it is operationally simple and minimizes handling of the potentially unstable intermediates. orgsyn.org

Table 1: One-Pot Synthesis of this compound

| Step | Reagents & Precursors | Conditions | Purpose |

|---|---|---|---|

| 1 | Tributyltin Hydride, N,N-Diisopropylamine, n-Butyllithium | 0-5 °C in THF | Generation of Tributylstannyl Anion |

| 2 | Paraformaldehyde | 25-27 °C | Formation of (Tributylstannyl)methanol intermediate |

| 3 | Methanesulfonyl Chloride | 25-27 °C | Chlorination of the intermediate |

This table summarizes the key stages of the one-pot synthesis procedure described in Organic Syntheses. acs.orgorgsyn.org

Multi-Step Preparations and Optimized Procedures

The synthesis of this compound can also be performed in a stepwise fashion. A common two-step approach involves the initial preparation and isolation of (tributylstannyl)methanol. This intermediate is synthesized by the addition of tributylstannyllithium (generated from tributyltin hydride or tributyltin chloride) to paraformaldehyde. orgsyn.org The resulting alcohol is then purified before being subjected to chlorination. A standard method for this conversion is the Appel reaction, which uses a combination of triphenylphosphine (B44618) and carbon tetrachloride to produce the desired chloro-derivative from the alcohol. rsc.org

An alternative multi-step route involves halogen exchange. For example, tributyl(iodomethyl)stannane (B1310542) can be converted to this compound by reaction with a chloride salt. researchgate.net While viable, this method is less direct if the chloro-compound is the ultimate target. The procedures developed by Seitz and colleagues in the 1980s laid the groundwork for many of these modern hydride-based, multi-step preparations of functionalized organotin compounds. ethz.ch

Precursors and Reagents Utilized in this compound Formation

The synthesis of this compound relies on a specific set of organometallic precursors and reagents to facilitate the formation of the key tin-carbon and carbon-chlorine bonds.

Table 2: Key Precursors and Reagents

| Compound | Role | Synthetic Approach |

|---|---|---|

| Tributyltin Hydride | Tin Precursor | One-Pot and Multi-Step Syntheses orgsyn.orgorgsyn.org |

| Tributyltin Chloride | Tin Precursor | Alternative for generating stannyl (B1234572) anions thieme-connect.de |

| n-Butyllithium (n-BuLi) | Strong Base | Deprotonation to form stannyl or amide anions orgsyn.orgrsc.org |

| N,N-Diisopropylamine | Base Precursor | Forms LDA with n-BuLi orgsyn.orgrsc.org |

| Paraformaldehyde | C1 Electrophile | Source of the methylene group orgsyn.orgorgsyn.org |

| Methanesulfonyl Chloride | Chlorinating Agent | Converts intermediate alcohol to chloride orgsyn.org |

| Triphenylphosphine/CCl4 | Chlorinating Agent | Appel reaction conditions for alcohol conversion rsc.org |

| Sodium Iodide | Halogen Source | Used in the synthesis of the iodo-analogue orgsyn.org |

This table outlines the primary chemicals used in the modern synthesis of this compound.

Considerations for Large-Scale Synthesis and Purity Assessment of this compound

The practical application of this compound necessitates reliable methods for its production on a larger scale and for the rigorous assessment of its purity.

Gram-scale preparations of this compound have been successfully demonstrated, with yields reported in the range of 68-69% for reactions producing over 15 grams of the product. acs.orgorgsyn.org A key challenge in both large-scale synthesis and storage is the compound's stability. This compound is known to decompose over time when stored neat at ambient temperature. acs.orgorgsyn.org For optimal stability, it is recommended to store the compound as a degassed solution in a solvent like hexanes at low temperatures (e.g., -10 °C) and to use it within a few days of preparation. orgsyn.org

Purity assessment is critical. A common impurity is hexabutyldistannoxane, which can form from the oxidation of tributyltin hydride or decomposition of the product. Purification is typically achieved by silica (B1680970) gel column chromatography using a non-polar eluent such as hexanes. orgsyn.org The progress of the purification can be monitored by thin-layer chromatography (TLC), where the product and impurities can be visualized using a potassium permanganate (B83412) stain. acs.orgorgsyn.org The product itself is not visible under UV light at 254 nm. orgsyn.org Confirmation of the final product's identity and purity is accomplished through standard spectroscopic techniques. orgsyn.org

Table 3: Physical and Spectroscopic Data for this compound

| Analysis Type | Data |

|---|---|

| TLC (Hexanes) | R_f = 0.74 (visualized with KMnO4 stain) acs.orgorgsyn.org |

| ¹H NMR (CDCl₃) | δ (ppm): 3.06 (t, 2H), 1.49-1.57 (m, 6H), 1.32 (dq, 6H), 0.97-1.01 (m, 6H), 0.90 (t, 9H) orgsyn.org |

| ¹³C NMR (CDCl₃) | δ (ppm): 29.0, 27.4, 24.5, 13.8, 9.6 orgsyn.org |

| Purity Spec. | Commercially available at ≥97% purity |

This table presents key data used for the identification and purity assessment of this compound.

Reactivity Profiles and Mechanistic Investigations of Tributyl Chloromethyl Stannane

Tributyl(chloromethyl)stannane as a Versatile Synthetic Reagent

This compound, with the chemical formula C₁₃H₂₉ClSn, is a valuable organotin compound in organic synthesis. Its utility stems from its ability to act as a precursor to various reactive intermediates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Generation of Reactive Organolithium Species via Tin-Lithium Exchange

One of the primary applications of this compound is in the generation of (tributylstannyl)methyllithium through a tin-lithium exchange reaction. arkat-usa.orgresearchgate.net This transmetalation process typically involves reacting this compound with a strong organolithium base, such as n-butyllithium (n-BuLi). The equilibrium of this reaction favors the formation of the more stable (tributylstannyl)methyllithium and butyl chloride. arkat-usa.org

The generated (tributylstannyl)methyllithium is a highly reactive nucleophile. It readily participates in various chemical transformations, including reactions with electrophiles like ketones and aldehydes. orgsyn.org For instance, the reaction with a ketone would yield a β-hydroxystannane. The tin-lithium exchange is a rapid process, even at low temperatures, and avoids the formation of potentially reactive byproducts like alkyl halides that can occur with other methods of organolithium generation. arkat-usa.org

It is important to note that the stability of the resulting organolithium species can vary. For example, chloro[D₁]methyllithium, generated from a related deuterated stannane (B1208499), is known to be configurationally stable for its short lifetime but decomposes quickly. nih.gov

Table 1: Generation and Reaction of (Tributylstannyl)methyllithium

| Reactant | Reagent | Product | Application |

| This compound | n-Butyllithium | (Tributylstannyl)methyllithium | Nucleophilic addition, synthesis of primary amines acs.org |

| (Tributylstannyl)methyllithium | Ketone/Aldehyde | β-Hydroxystannane | Formation of C-C bonds |

Applications in the Introduction of Chloromethyl Groups

This compound can serve as a reagent for the introduction of a chloromethyl group (-CH₂Cl) into organic molecules. chempanda.com This functional group is a valuable synthetic intermediate due to its susceptibility to nucleophilic substitution, allowing for the facile introduction of various other functional groups. rsc.org

The process of introducing a chloromethyl group is known as chloromethylation. chempanda.com While direct chloromethylation of aromatic compounds often employs reagents like formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst (the Blanc reaction), this compound offers an alternative route, particularly in the context of palladium-catalyzed cross-coupling reactions. rsc.orggoogle.com In these reactions, the chloromethyl group from the stannane can be transferred to another organic molecule.

Transformation into Other Functionalized Organotin Species, e.g., Tributyl(iodomethyl)stannane (B1310542)

This compound is a useful precursor for the synthesis of other functionalized organotin compounds, most notably tributyl(iodomethyl)stannane. semanticscholar.orgscispace.com This transformation is typically achieved through a Finkelstein reaction, where the chloride is displaced by iodide. A common method involves reacting this compound with sodium iodide (NaI) in acetone. researchgate.netsemanticscholar.org

The resulting tributyl(iodomethyl)stannane is often preferred in subsequent reactions due to the better leaving group ability of iodide compared to chloride. This enhanced reactivity makes it a valuable reagent for preparing various α-heteroatom-substituted stannanes, which are precursors for more reactive nucleophiles via tin-lithium exchange. orgsyn.org These nucleophiles find application in reactions such as ethz.chethz.ch-Wittig rearrangements. orgsyn.org

Table 2: Synthesis of Tributyl(iodomethyl)stannane

| Reactant | Reagent | Solvent | Product |

| This compound | Sodium Iodide | Acetone | Tributyl(iodomethyl)stannane |

Carbon-Carbon Bond Forming Reactions Mediated by this compound

This compound plays a significant role in the formation of carbon-carbon bonds, a cornerstone of organic synthesis. It participates in both palladium-catalyzed cross-coupling reactions and radical chain reactions.

Palladium-Catalyzed Cross-Coupling Processes

This compound and its derivatives are key reagents in Stille cross-coupling reactions, a powerful method for creating sp²-sp² and other carbon-carbon bonds. nih.govwikipedia.org The general mechanism of the Stille reaction involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgresearchgate.net

While this compound itself can be used, it is often converted to the more reactive tributyl(iodomethyl)stannane for these couplings. semanticscholar.orgscispace.com The Stille reaction is valued for its tolerance of a wide range of functional groups and the stability of the organotin reagents to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin byproducts. wikipedia.orgorganic-chemistry.org

Various palladium catalysts and reaction conditions have been developed to optimize the Stille coupling. For instance, catalyst systems like Pd(OAc)₂/XPhos with CsF in t-BuOH have been successfully employed for coupling aryl sulfonates with organostannanes. nih.gov The choice of ligands and additives, such as copper(I) salts, can significantly influence the reaction's efficiency and scope. organic-chemistry.orgclockss.org

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Organostannane | Coupling Partner | Catalyst System | Product Type |

| Aryl(tributyl)stannane | Aryl Mesylate/Tosylate | Pd(OAc)₂/XPhos, CsF | Biaryl |

| Tributyl(vinyl)stannane | Aryl Halide | Pd(PPh₃)₄ | Aryl-substituted alkene |

| Acyl(tributyl)stannane | Aryl Halide | Pd(PPh₃)₄ | Ketone |

Radical Chain Reactions and Their Initiation

This compound can participate in radical chain reactions, which provide an alternative pathway for forming carbon-carbon bonds. libretexts.org These reactions are typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or irradiation. libretexts.org

The generated radical abstracts a hydrogen atom from a tin hydride, such as tributyltin hydride (Bu₃SnH), to produce a tributyltin radical (Bu₃Sn•). organic-chemistry.orgvaia.com This tin radical can then react with an alkyl halide, abstracting the halogen atom to generate an alkyl radical. This alkyl radical can then undergo various transformations, including intramolecular cyclization or intermolecular addition to an alkene or alkyne, before abstracting a hydrogen atom from another molecule of Bu₃SnH to propagate the chain and form the final product. libretexts.orgvaia.com

While tributyltin hydride is a common mediator in these reactions, the initial this compound can be a source of the chloromethyl radical under specific conditions, or it can be transformed into other precursors for radical reactions. The relatively weak tin-hydrogen bond in tin hydrides makes them excellent radical reducing agents. organic-chemistry.org

Anionic Cyclization Studies Utilizing Derived Intermediates

Intermediates derived from this compound are effective precursors for anionic cyclization reactions, providing a powerful method for the synthesis of heterocyclic structures. The process typically begins with the conversion of this compound into a more reactive nucleophile, such as (tributylstannyl)methyllithium, via transmetalation with an organolithium reagent like n-butyllithium. This organolithium species can then be used to generate precursors for cyclization.

A prominent application involves the preparation of α-alkoxyorganolithium reagents. For instance, (tributylstannyl)methanol (B110806), which can be prepared from this compound, is converted into its corresponding (tributylstannyl)methyl ether. Subsequent treatment with n-butyllithium at low temperatures results in a tin-lithium exchange, generating an α-alkoxylithium intermediate. acs.org When these intermediates contain a suitably positioned unsaturated bond, such as an allylic ether, they undergo intramolecular carbolithiation. wikipedia.org

These anionic cyclizations, particularly the 5-exo-trig cyclization of 5-hexenyllithium derivatives, are known to be highly stereoselective, predominantly yielding cis-substituted products. researchgate.netshewaya.com The cyclization of α-alkoxylithiums derived from the corresponding (tributylstannyl)methyl ethers of alkyl allyl carbinols affords cis-2,4-disubstituted tetrahydrofurans with high diastereoselectivity. shewaya.comresearchgate.net The preference for the cis isomer is rationalized by a chair-like transition state model where the substituents preferentially occupy equatorial positions to minimize steric strain.

The table below summarizes representative results for the anionic cyclization of lithium alkoxides generated from tributylstannylmethyl ethers, highlighting the characteristic high cis-diastereoselectivity.

| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Ref |

|---|---|---|---|---|---|

| 1 | 54 | 11:1 | shewaya.com | ||

| 2 | 78 | >20:1 | researchgate.net | ||

| 3 | 65 | 15:1 | shewaya.com |

One-Carbon Homologation Reactions

One-carbon homologation, the extension of a carbon chain by a single carbon atom, is a fundamental transformation in organic synthesis. molaid.com Reagents derived from this compound are effective for the one-carbon homologation of carbonyl compounds. The key step involves the addition of a (tributylstannyl)methyl anion equivalent to an aldehyde or ketone. arkat-usa.orgunime.it

The process is initiated by treating this compound with a strong base, typically n-butyllithium, to generate (tributylstannyl)methyllithium via a tin-lithium exchange. orgsyn.org This nucleophilic reagent readily adds to the carbonyl carbon of an aldehyde or ketone, forming a β-hydroxystannane intermediate upon aqueous workup. masterorganicchemistry.com This adduct can then be subjected to further transformations to reveal the homologated product. For example, oxidation of the secondary alcohol followed by destannylation can yield a ketone, or other manipulations can lead to a homologated aldehyde or carboxylic acid. arkat-usa.org

The reaction of (tributylstannyl)methyllithium with various carbonyl compounds proceeds in good yields, demonstrating the broad applicability of this method.

| Entry | Carbonyl Substrate | Adduct | Yield (%) | Ref |

|---|---|---|---|---|

| 1 | Benzaldehyde | 95 | acs.org | |

| 2 | Cyclohexanone | 91 | acs.org | |

| 3 | 2-Octanone | 88 | acs.org |

Stereochemical Control and Diastereoselectivity in this compound Reactions

Achieving stereochemical control is a central goal in modern organic synthesis. Reactions involving this compound and its derivatives can be rendered highly stereoselective through the use of chiral auxiliaries, or by the influence of ligands and catalysts in coupling reactions.

Asymmetric Transformations and Chiral Auxiliary Applications

Chiral auxiliaries are powerful tools for inducing stereoselectivity by temporarily incorporating a chiral moiety into an achiral substrate. wikipedia.orgrsc.org The Evans oxazolidinone auxiliaries are among the most reliable and widely used for controlling the stereochemistry of enolate alkylation reactions. wikipedia.orgharvard.eduwilliams.eduuwindsor.ca

In this context, an N-acyl oxazolidinone, derived from a readily available chiral amino alcohol, can be deprotonated to form a conformationally rigid Z-enolate. The steric bulk of the oxazolidinone substituent effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. uwindsor.ca Alkylation of this chiral enolate with an electrophile derived from this compound, such as iodomethyltributylstannane, would proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary reveals an enantiomerically enriched product. williams.edu This strategy allows for the creation of new stereogenic centers with a predictable absolute configuration. wikipedia.org The high degree of diastereoselectivity is a result of the well-defined transition state, where the electrophile approaches from the sterically less encumbered side, away from the bulky group on the auxiliary. harvard.edu

Ligand and Catalyst Effects on Stereoselection

In transition metal-catalyzed reactions, such as the palladium-catalyzed Stille cross-coupling, ligands and additives play a critical role in determining the reaction's efficiency and selectivity. wikipedia.orgorganic-chemistry.org The Stille reaction couples an organostannane with an organic halide or pseudohalide. wikipedia.orglibretexts.org When a derivative of this compound is used, the choice of palladium catalyst and its associated ligands can significantly impact the outcome.

The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The nature of the phosphine (B1218219) ligand on the palladium center can influence the rates of these elementary steps. For instance, ligands of intermediate basicity and steric bulk, such as triphenylphosphine (B44618) (PPh₃), are commonly employed. wikipedia.org The use of electron-poor ligands can sometimes accelerate the reaction, suggesting that transmetalation is often the rate-determining step. wikipedia.org

Furthermore, additives can have a profound effect. Copper(I) salts, particularly CuI, are known to accelerate Stille couplings, sometimes by orders of magnitude. wikipedia.orgorganic-chemistry.org This is believed to occur via a fast transmetalation from tin to copper, followed by a second transmetalation from the resulting organocuprate to palladium. Lithium chloride is another effective additive, especially in polar solvents, where it can facilitate the transmetalation step by forming a more reactive, higher-order stannate or by preventing ligand dissociation from the palladium center. wikipedia.orgnih.gov

The following table illustrates the effect of additives on the yield of a model Stille coupling reaction.

| Entry | Catalyst System | Additive | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | None | THF | 55 | researchgate.net |

| 2 | Pd(PPh₃)₄ | CuI | THF | 90 | researchgate.net |

| 3 | Pd₂(dba)₃ / P(furyl)₃ | None | NMP | 16 | wikipedia.org |

| 4 | Pd₂(dba)₃ / P(furyl)₃ | LiCl | NMP | 81 | wikipedia.org |

Elucidation of Reaction Mechanisms Involving this compound

The diverse reactivity of this compound is rooted in a few key mechanistic pathways, primarily initiated by transmetalation to a more reactive organometallic species.

A fundamental transformation is the tin-lithium exchange, where this compound reacts with an alkyllithium reagent, such as n-butyllithium, to form a highly nucleophilic α-stannylalkyllithium. acs.orgacs.org When applied to α-alkoxystannanes, this exchange generates α-alkoxyorganolithium reagents. A seminal discovery by Still and Sreekumar showed that these α-alkoxyorganolithiums are configurationally stable at low temperatures (e.g., -78 °C), which is crucial for stereoselective synthesis. acs.org The reaction of these chiral, non-racemic organolithiums with electrophiles proceeds with retention of configuration at the carbanionic center. collectionscanada.gc.ca

The mechanism of the anionic cyclization of these intermediates involves an intramolecular carbolithiation. wikipedia.orgshewaya.com For example, a 5-hexenyllithium derivative undergoes a 5-exo-trig cyclization. The high cis-diastereoselectivity observed in the formation of substituted tetrahydrofurans is explained by a chair-like transition state where the attacking carbanion and the alkene are arranged to minimize steric interactions, forcing the substituents into pseudo-equatorial orientations. researchgate.net

For palladium-catalyzed cross-coupling reactions (Stille-type) , the mechanism is a well-established catalytic cycle: wikipedia.orglibretexts.org

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with an organic halide (R-X) to form a Pd(II) intermediate, [R-Pd(L)₂-X]. libretexts.org

Transmetalation : The organostannane reagent (Bu₃Sn-CH₂R') transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex, [R-Pd(L)₂-CH₂R']. The tin byproduct is Bu₃Sn-X. This step is often rate-limiting and its mechanism can be associative (via a pentacoordinate intermediate) or dissociative, depending on the substrates and ligands. wikipedia.org Studies on chiral, deuterated stannanes have shown that this step can proceed with retention of configuration. researchgate.net

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the C-C bond of the final product (R-CH₂R') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The stability of the intermediates at each stage, particularly the configurational stability of the organometallic species involved in the transmetalation step, is paramount for achieving high stereochemical fidelity in the final product. researchgate.netresearchgate.net

Analytical Methodologies for the Characterization of Tributyl Chloromethyl Stannane and Its Reaction Products

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of tributyl(chloromethyl)stannane and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework of these organotin compounds. cdnsciencepub.comethz.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing organotin compounds, providing detailed information about the carbon and proton environments within the molecule. cdnsciencepub.comresearchgate.net Tin itself has three NMR-active spin ½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), which can couple to adjacent protons and carbons, providing further structural confirmation. huji.ac.il Of these, ¹¹⁹Sn is the most frequently studied due to its higher sensitivity. huji.ac.il

For this compound, ¹H and ¹³C NMR spectra are routinely used for structural verification. orgsyn.org The ¹H NMR spectrum shows characteristic signals for the butyl groups and the chloromethyl moiety. The protons of the chloromethyl group (-CH₂Cl) directly attached to the tin atom typically appear as a triplet due to coupling with the adjacent tin isotopes. orgsyn.org

Table 1: ¹H NMR Spectroscopic Data for this compound orgsyn.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 3.06 | t | 16.1 (¹¹⁷/¹¹⁹Sn-¹H) | Sn-CH₂ Cl |

| 1.49-1.57 | m | - | Sn-CH₂-CH₂ -CH₂-CH₃ |

| 1.32 | dq | 14.3, 7.2 | Sn-CH₂-CH₂ -CH₂-CH₃ |

| 0.97-1.01 | m | - | Sn-CH₂ -CH₂-CH₂-CH₃ |

| 0.90 | t | 7.3 | Sn-CH₂-CH₂-CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the butyl chains and the chloromethyl group. orgsyn.org

Table 2: ¹³C NMR Spectroscopic Data for this compound orgsyn.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 29.0 | Sn-CH₂-C H₂-CH₂-CH₃ |

| 27.4 | Sn-CH₂-CH₂-C H₂-CH₃ |

| 24.5 | Sn-C H₂Cl |

| 13.8 | Sn-CH₂-CH₂-CH₂-C H₃ |

| 9.6 | Sn-C H₂-CH₂-CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum displays characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the alkyl groups and the C-Cl bond. orgsyn.org The presence of these specific bands helps to confirm the structure of the compound. For instance, a reaction involving the displacement of the chloride, such as the reaction with sodium iodide to form tributyl(iodomethyl)stannane (B1310542), would result in the disappearance of the C-Cl stretching frequency and the appearance of a new C-I stretching band at a lower wavenumber. orgsyn.orgresearchgate.net

Table 3: Selected IR Absorption Bands for this compound orgsyn.org

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 2969, 2926 | C-H stretching (alkyl) |

| 1456 | C-H bending (alkyl) |

| 692, 664 | C-Cl stretching |

| 527, 515 | Sn-C stretching |

Sample preparation: Film

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule and its fragments. orgsyn.org Due to the presence of multiple stable isotopes of tin, the mass spectra of organotin compounds exhibit characteristic isotopic patterns that are a definitive indicator of their presence. labrulez.comdtic.mil The electron impact (EI) mass spectrum of this compound does not typically show the molecular ion peak but displays characteristic fragment ions resulting from the loss of the chloromethyl group or a butyl group. orgsyn.orgdtic.mil

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound orgsyn.org

| Fragment Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|

| [M - CH₂Cl]⁺ (C₁₂H₂₇Sn) | 291.1129 | 291.1132 |

| [M - C₄H₉]⁺ (C₉H₂₀ClSn) | 283.0270 | 283.0264 |

Ionization Method: Electron Impact (EI)

Chromatographic Methods for Reaction Monitoring and Product Separation

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for the separation and purification of the resulting products. cdnsciencepub.comethz.chresearchgate.net

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method used to monitor the progress of a chemical reaction. For reactions involving this compound, TLC can be used to track the consumption of the starting material and the formation of products. semanticscholar.org For example, in the synthesis of this compound, TLC analysis on silica (B1680970) gel plates with a hexane (B92381) mobile phase can distinguish the product from side-products like hexabutyldistannane. orgsyn.orgsemanticscholar.org The spots are typically visualized using a potassium permanganate (B83412) (KMnO₄) stain, as organotin compounds are often not visible under UV light. orgsyn.orgsemanticscholar.org

Table 5: TLC Data for Reaction Monitoring orgsyn.orgsemanticscholar.org

| Compound | R_f_ Value | Visualization |

|---|---|---|

| This compound | 0.74 | KMnO₄ stain |

| Hexabutyldistannane (side-product) | 0.87 | KMnO₄ stain |

Stationary phase: Silica gel; Mobile phase: Hexanes

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful technique for separating and identifying volatile organotin compounds. labrulez.comsjp.ac.lk While this compound itself can be analyzed by GC, the analysis of its derivatives is also common. For instance, in environmental analysis, various butyltin compounds are often derivatized to increase their volatility and improve chromatographic separation. labrulez.com Common derivatization agents include sodium tetraethylborate (NaBEt₄) or Grignard reagents like pentylmagnesium bromide. labrulez.com The resulting tetraalkyltin compounds exhibit excellent gas chromatographic behavior. dtic.mil The coupling with a mass selective detector allows for definitive identification based on both retention time and the characteristic mass spectrum of each compound. labrulez.com

Column Chromatography

For the purification of reaction products on a preparative scale, column chromatography is the method of choice. biotage.com Following a reaction, the crude mixture containing the desired product, unreacted starting materials, and by-products is loaded onto a column packed with a stationary phase, typically silica gel. orgsyn.org A suitable solvent system (eluent) is then passed through the column to separate the components based on their differing affinities for the stationary and mobile phases. biotage.com For instance, the purification of this compound can be achieved using column chromatography on silica gel with hexane as the eluent. orgsyn.org The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Future Directions and Emerging Research Avenues in Tributyl Chloromethyl Stannane Chemistry

Development of Novel Catalytic Systems for Transformations Involving Tributyl(chloromethyl)stannane

The advancement of new catalytic methodologies is crucial for unlocking the full potential of this compound in organic synthesis. Future research will likely focus on enhancing reaction efficiency, expanding substrate scope, and enabling new types of transformations under milder conditions.

One promising area is the continued development of palladium-catalyzed cross-coupling reactions . While the Stille reaction is a cornerstone of C-C bond formation, research is ongoing to create more active and robust palladium catalysts that can operate at low loadings and tolerate a wider array of functional groups. For this compound, this could lead to more efficient coupling with a broader range of sp2 and sp3-hybridized partners. The mechanism of such reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. Future catalysts may be designed to accelerate the rate-determining step, which can vary depending on the specific substrates and reaction conditions.

Photoredox catalysis represents another major frontier. This approach uses visible light to generate radical intermediates from organostannanes under exceptionally mild conditions, avoiding the need for harsh reagents or high temperatures. Research in this area could develop systems where this compound or its derivatives participate in novel radical-based transformations. The synergy of photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis, opens up possibilities for complex bond constructions that are otherwise difficult to achieve.

Furthermore, the creation of recyclable and heterogeneous catalysts is a key goal. Supporting organotin complexes on materials like mesoporous carbon can facilitate catalyst recovery and reuse, a significant step towards more sustainable processes. Research into novel organotin-PTA (1,3,5-triaza-7-phosphaadamantane) complexes, for example, has shown promise in creating active and recyclable catalysts for reactions like cyanosilylation, suggesting a potential avenue for developing similar systems for transformations involving this compound.

| Catalyst Type | Potential Advancement for this compound | Key Research Focus |

| Palladium Complexes | More efficient Stille-type couplings with broader substrate scope. | Ligand design, understanding reaction mechanisms, low catalyst loadings. |

| Photoredox Catalysts | Access to novel radical-based transformations under mild conditions. | Development of new organic/organometallic photocatalysts, dual catalysis systems. |

| Heterogeneous/Recyclable Catalysts | Sustainable synthesis through catalyst recovery and reuse. | Immobilization of tin complexes on solid supports, design of robust catalytic materials. |

Exploration of New Synthetic Applications and Target Molecule Syntheses

While this compound is an established reagent, its full synthetic potential is still being explored. Future research will likely see its application in the synthesis of increasingly complex and biologically relevant molecules.

A significant area of application is its role as a precursor to other versatile reagents. For instance, it is readily converted to tributyl(iodomethyl)stannane (B1310542) , which serves as a precursor for more reactive nucleophiles via tin-lithium exchange. These nucleophiles are valuable in reactions such as-sigmatropic Wittig rearrangements and additions to electrophiles like ketones. The development of new transformations that leverage these downstream reagents is a continuing area of interest.

This compound and its derivatives are also key components in the preparation of SnAP (Stannyl Amine Protocol) reagents . These reagents have proven effective in the synthesis of functionalized, unprotected N-heterocycles, which are prevalent scaffolds in medicinal chemistry. Future work will likely expand the library of accessible heterocycles and apply these methods to the synthesis of complex drug candidates and natural products.

Furthermore, related α-alkoxystannanes, such as tributyl[(methoxymethoxy)methyl]stannane, function as hydroxymethyl anion equivalents . After transmetalation with butyllithium, the resulting organolithium intermediate can react with various carbonyl compounds to form mono-protected 1,2-diols. Exploring the diastereoselective versions of these reactions and applying them to the asymmetric synthesis of polyketides and other complex natural products is a promising research direction.

| Application Area | Reagent/Intermediate | Target Structures/Transformations |

| Reagent Precursor | Tributyl(iodomethyl)stannane | Reactive nucleophiles for rearrangements and additions. |

| Heterocycle Synthesis | SnAP Reagents | N-unprotected heterocycles for medicinal chemistry. |

| Anion Equivalents | α-Alkoxyorganolithiums | Complex polyols and natural products via carbonyl addition. |

Theoretical and Computational Studies on the Reactivity and Bonding of this compound

Theoretical and computational chemistry offers powerful tools to gain deeper insight into the fundamental properties of this compound, which can guide future experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the geometric and electronic structure of the molecule. Such studies can elucidate the nature of the Sn-C and C-Cl bonds, providing a quantitative understanding of bond lengths, bond angles, and charge distributions. This information is critical for predicting the molecule's reactivity towards various reagents. For example, computational analysis can help understand the stability of stannyl (B1234572) radicals (R₃Sn•), which are key intermediates in many reactions involving organotin compounds.

Computational modeling is also invaluable for mapping out reaction mechanisms . By calculating the energies of reactants, transition states, and products, researchers can predict reaction pathways and understand the origins of chemo-, regio-, and stereoselectivity. For transformations involving this compound, this could involve modeling its role in palladium-catalyzed cycles or its conversion to other reactive intermediates. Recent computational work on hypercoordinate stannanes has highlighted the sensitivity of calculated properties, such as Sn-N distances and ¹¹⁹Sn NMR chemical shifts, to the specific DFT method used, indicating a need for careful benchmarking in future studies.

Electron Spin Resonance (ESR) spectroscopy studies , complemented by computational analysis, can provide detailed information about the structure of radical cations derived from organostannanes. Such studies on this compound could reveal how the chloromethyl group influences the distribution of spin density and the stability of the resulting radical species.

Sustainable and Green Chemistry Approaches in Organotin Reagent Utilization

The inherent toxicity of organotin compounds is a significant drawback that limits their widespread use, particularly in industrial applications. Consequently, a major thrust of future research is the development of more sustainable and environmentally benign methodologies.

A primary goal is to minimize the amount of tin used in reactions. This can be achieved by designing reactions that use catalytic amounts of the organotin reagent with an in situ recycling mechanism, often involving a stoichiometric reductant like a metal hydride. This approach drastically reduces the generation of toxic tin waste.

Another critical area is the development of efficient methods for the removal and recycling of organotin byproducts from reaction mixtures. Techniques being explored include the conversion of tin residues into insoluble polymeric tin fluorides, purification using additives like potassium carbonate on silica (B1680970), and liquid-liquid extraction processes designed to recover the organotin compounds.

The design of modified organotin reagents that are easier to separate from the reaction products is also a key strategy. This includes synthesizing polymer-supported, fluorous-tagged, or water-soluble organostannanes that allow for simplified purification via filtration or extraction.

Ultimately, the most sustainable long-term solution is the development of non-toxic, environmentally friendly alternatives to organotin catalysts and reagents. Research into catalysts based on less toxic metals like bismuth, zinc, and zirconium has shown promise for applications traditionally dominated by organotins, such as in polyurethane and silicone production. For cross-coupling reactions, organosilicon and organoboron compounds are often considered greener alternatives to organostannanes.

| Sustainability Strategy | Approach | Example/Benefit |

| Waste Reduction | Use of catalytic amounts of organotin reagents. | In situ recycling with a co-reductant reduces tin waste. |

| Byproduct Removal | Development of efficient purification protocols. | Treatment with KF or K₂CO₃/silica to precipitate tin residues. |

| Reagent Design | Synthesis of polymer-supported or tagged stannanes. | Simplified removal of tin species by filtration or extraction. |

| Replacement | Development of tin-free alternatives. | Use of catalysts based on bismuth, zinc, or zirconium; use of organosilanes in cross-coupling. |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Tributyl(chloromethyl)stannane, and how can purity be optimized?

- Methodology : this compound is typically synthesized via transmetallation or alkylation of tributyltin precursors. For example, reactions involving tributyltin chloride with chloromethyl lithium or Grignard reagents under inert atmospheres (e.g., argon) are common. Purification is achieved through vacuum distillation or column chromatography using silica gel with non-polar solvents (e.g., hexane) to minimize hydrolysis . Purity (>95%) can be confirmed via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- 119Sn NMR : Provides direct evidence of tin bonding environments (δ ~100–150 ppm for tributyltin compounds) .

- GC-MS : Detects volatile impurities and confirms molecular weight (base peak at m/z 309 for [M-Cl]+) .

- Elemental Analysis : Validates stoichiometry (C, H, Sn, Cl percentages) .

- FT-IR : Identifies Sn-C and Sn-Cl stretches (500–600 cm⁻¹) .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodology : Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact. Store under inert gas (argon) at –20°C to prevent degradation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. What strategies mitigate stereochemical inconsistencies in reactions involving this compound?

- Methodology : Stereoselectivity challenges arise in Stille couplings or allylation reactions. To address this:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Non-polar solvents (e.g., toluene) improve stereocontrol .

- Chiral Ligands : Introduce chiral auxiliaries (e.g., BINAP) to the tin center to bias product configuration .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC/GC to isolate intermediates before equilibration .

Q. How can conflicting data on this compound’s reactivity in cross-coupling reactions be resolved?

- Methodology : Contradictions in catalytic efficiency (e.g., Pd vs. Cu systems) often stem from ligand choice or trace oxygen/water.

- Controlled Replicates : Conduct reactions in triplicate under strict anhydrous conditions .

- Catalyst Screening : Test Pd(PPh3)4, Pd2(dba)3, and CuI with varying ligands (e.g., AsPh3, P(o-tol)3) to identify optimal systems .

- Byproduct Analysis : Use LC-MS/MS to detect side products (e.g., homocoupling or protodehalogenation) .

Q. What experimental designs are recommended for assessing the toxicity of this compound in biological systems?

- Methodology :

- In Vitro Models : Use human hepatocyte cell lines (e.g., HepG2) for cytotoxicity assays (MTT or LDH release) over 24–72 hours .

- Environmental Impact : Evaluate bioaccumulation in aquatic models (e.g., Daphnia magna) via OECD Test Guideline 305 .

- Metabolite Profiling : Identify degradation products (e.g., tributyltin oxide) using high-resolution mass spectrometry (HRMS) .

Q. How can researchers address discrepancies in reported reaction yields for this compound-mediated transformations?

- Methodology : Variability often arises from substrate purity or catalyst loading.

- Standardized Protocols : Pre-dry solvents (e.g., molecular sieves) and substrates (e.g., MgSO4) .

- Statistical Analysis : Apply ANOVA to compare yield distributions across reaction conditions (e.g., temperature, solvent) .

- Reaction Monitoring : Use in situ IR or Raman spectroscopy to track reagent consumption .

Methodological and Ethical Considerations

Q. What statistical approaches are appropriate for analyzing datasets from this compound experiments?

- Methodology :

- Regression Models : Correlate reaction variables (e.g., catalyst loading, time) with yield/selectivity .

- Error Analysis : Calculate confidence intervals (95% CI) for replicate measurements to identify outliers .

- Multivariate Analysis : Use PCA to deconvolute effects of interdependent variables (e.g., solvent polarity and temperature) .

Q. How should ethical guidelines inform the use of this compound in collaborative research?

- Methodology :

- Safety Documentation : Maintain batch records and Material Safety Data Sheets (MSDS) for audit trails .

- Environmental Ethics : Follow Green Chemistry principles (e.g., waste minimization, solvent recycling) .

- Data Transparency : Archive raw spectral data (NMR, MS) in repositories like ChemSpider or PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.